molecular formula C32H30O14 B1194253 Secalonic acid F CAS No. 60687-07-2

Secalonic acid F

Cat. No. B1194253
CAS RN: 60687-07-2
M. Wt: 638.6 g/mol
InChI Key: NFZJAYYORNVZNI-XIBZLVKHSA-N
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Description

Secalonic acid F (SAF) is a natural mycotoxin isolated from a novel fungal strain . It is a dimeric tetrahydroxanthenone skeleton and has been found to display a wide range of anticancer properties .


Synthesis Analysis

SAF is isolated from a fungal strain identified as Aspergillus aculeatus . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of SAF is C32H30O14 . It has an average mass of 638.572 Da and a monoisotopic mass of 638.163574 Da . It has 6 defined stereocentres .

Scientific Research Applications

  • Allelopathic Effects on Higher Plants : Secalonic acid F, produced by Aspergillus japonicus, has been shown to inhibit seedling growth in various plants, including sorghum, hairy beggarticks, and barnyardgrass. It affects plant physiology by reducing activities of enzymes like superoxide dismutase and peroxidase, disrupting photosynthesis, and damaging cell ultrastructures like chloroplasts, mitochondria, and nuclei (Zeng et al., 2001).

  • Cancer Research : A derivative of secalonic acid F, isolated from Aspergillus aculeatus, has demonstrated strong cytotoxic activity against triple negative breast cancer cells. It induces apoptosis, damages mitochondria, and disrupts microtubules in cancer cells (Farooq et al., 2020).

  • Effect on Leukemia and Multiple Myeloma Cells : Another study found that secalonic acid F exhibits cytotoxicity against leukemia and multiple myeloma cells. It induced cell cycle arrest and apoptosis in these cells, and transcriptomic profiling suggested involvement in various cellular processes, including cell differentiation and migration (Özenver et al., 2020).

  • Studying Resistance in Plants : Research has also been conducted using Arabidopsis thaliana mutants to study resistance against the allelochemical effects of secalonic acid F. This helps understand the mechanism of allelopathy and could aid in developing resistant crop varieties (Luo Shi-ming, 2011).

  • Investigating Protein Kinase Inhibition : Secalonic acid D, a related compound, is known to inhibit protein kinases like protein kinase C and cyclic AMP-dependent protein kinase, which are crucial in cellular signaling pathways (Wang & Polya, 1996).

properties

IUPAC Name

methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZJAYYORNVZNI-XIBZLVKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secalonic acid F

CAS RN

60687-07-2
Record name Secalonic acid F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECALONIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
RS Zeng, SM Luo, YH Shi, MB Shi, CY Tu - Agronomy journal, 2001 - Wiley Online Library
… Our previous work indicated that secalonic acid F (SAF) was the major allelochemical … (POD) at a concentration of 0.3 mM Secalonic acid F enhanced malondialdehyde (MDA) contents, …
Number of citations: 185 acsess.onlinelibrary.wiley.com
R Andersen, G Buechi, B Kobbe… - The Journal of organic …, 1977 - ACS Publications
… new toxin, which we have named secalonic acid F (… oxidation with potassium permanganate secalonic acid F (2) gave … Bacillus megaterium,15 secalonic acid F being somewhat less …
Number of citations: 128 pubs.acs.org
L Ji, P Wang, Q Wan, G Wang, W Liu… - Journal of …, 2023 - academic.oup.com
Secalonic acid F (SAF) is a fungal secondary metabolite exhibited interesting pharmacological effect. In this study, a simple and sensitive ultra-performance liquid chromatography–…
Number of citations: 3 academic.oup.com
L Xie, M Li, D Liu, X Wang, P Wang, H Dai, W Yang… - Molecules, 2019 - mdpi.com
… Previously, we demonstrated that secalonic acid-F (SAF) suppresses the growth of hepatocellular carcinoma (HCC) cells (HepG2), but the other anticancer biological functions and the …
Number of citations: 31 www.mdpi.com
Y Doi, D Wakana, S Kitaoka, H Takeda… - Advances in …, 2022 - scirp.org
… Therefore, Aspergillus produces secalonic acid B; blennolide A dimer, secalonic acid D; blennolide B dimer and secalonic acid F; blennolide A and blennolide B dimer (FigureS18). In …
Number of citations: 1 www.scirp.org
I Kurobane, LC Vining, AG McInnes - The Journal of antibiotics, 1979 - jstage.jst.go.jp
… Endocrocin was separated from secalonic acid F or G by partitioning the mixture between … pale-yellow prisms from chloroform, secalonic acid F and secalonic acid G as yellow needles …
Number of citations: 74 www.jstage.jst.go.jp
X Gao, HL Sun, DS Liu, JR Zhang, J Zhang, MM Yan… - Neoplasma, 2017 - europepmc.org
… Secalonic acid-F (SAF), isolated from a fungal strain identified in our lab as Aspergillus aculeatus, showed potent biological activities. The goal of this study was to evaluate the …
Number of citations: 13 europepmc.org
N Li, Z Yi, Y Wang, Q Zhang, T Zhong… - Oncology …, 2012 - spandidos-publications.com
Secalonic acid F (SAF) has been previously identified, however, little is known about its cytotoxic activity and related cytotoxic mechanism. The aim of this study was to evaluate the …
Number of citations: 9 www.spandidos-publications.com
N Özenver, M Dawood, E Fleischer, A Klinger, T Efferth - Molecules, 2020 - mdpi.com
… In the present study, secalonic acid F (SAF), a naturally occurring ergochrome pigment, was studied for its cytotoxicity against various leukemia and multiple myeloma cells by the …
Number of citations: 8 www.mdpi.com
R Zeng, S Luo, Y Shi - Ying Yong Sheng tai xue bao= The Journal …, 2004 - europepmc.org
… Secalonic acid F (SAF) is the main allelochemical from the fungus. Bioassays showed that … Secalonic acid F also increased the nutrient absorption of P, K, Ca, Mg, and S at the same …
Number of citations: 8 europepmc.org

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